

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethanol is a primary alcohol featuring a cyclopropyl functional group. This unique structural motif, a three-membered ring, imparts distinct chemical and physical properties that are of interest in various fields, including medicinal chemistry and material science. The inherent ring strain of the cyclopropyl group can influence the molecule's reactivity, metabolic stability, and conformational preferences, making it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of the chemical properties of **2-cyclopropylethanol**, detailed experimental protocols for its characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-cyclopropylethanol** is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	2566-44-1	[1]
Molecular Formula	C ₅ H ₁₀ O	[1]
Molecular Weight	86.13 g/mol	[1]
Appearance	Clear, colorless to pale yellow liquid	[2]
Boiling Point	137-138 °C at 760 mmHg	[3]
Density	1.0 ± 0.1 g/cm ³	[4]
Refractive Index	1.4325 - 1.4385	[2]
Flash Point	47 °C (116.6 °F)	[3]
Solubility	Miscible with water	[5]
Vapor Pressure	5.1 ± 0.5 mmHg at 25°C	[4]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data Points	Reference(s)
¹ H-NMR (Proton NMR)	See Section 4.2 for detailed assignments.	[6]
¹³ C-NMR (Carbon NMR)	Predicted chemical shifts are available.	[7][8]
GC-MS (Gas Chromatography- Mass Spectrometry)	NIST Number: 342765; Top Peak (m/z): 67; 2nd Highest (m/z): 39; 3rd Highest (m/z): 29	[1]
IR (Infrared) Spectroscopy	Data for structurally similar compounds is available.	[9][10]

Table 3: Safety and Hazard Information

Hazard Classification	GHS Pictogram	Hazard Statement(s)
Flammable liquids (Category 3)	GHS02	H226: Flammable liquid and vapor
Skin irritation (Category 2)	GHS07	H315: Causes skin irritation
Serious eye irritation (Category 2A)	GHS07	H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation	GHS07	H335: May cause respiratory irritation

Data compiled from PubChem.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2-cyclopropylethanol**.

Synthesis of 2-Cyclopropylethanol

A common method for the synthesis of **2-cyclopropylethanol** involves the reduction of cyclopropylacetaldehyde. The following protocol is adapted from a patented procedure.[11]

Materials:

- Cyclopropylacetaldehyde
- Sodium borohydride (NaBH₄)
- Methanol
- · Diisopropyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate

· Dilute hydrochloric acid

Procedure:

- In a reaction flask, dissolve cyclopropylacetaldehyde in methanol at room temperature.
- Slowly add sodium borohydride to the solution over a period of 30 minutes, maintaining the temperature at 25 °C.
- After the addition is complete, stir the reaction mixture for 1 hour at 25 °C.
- Neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the aqueous layer with diisopropyl ether (4 x 30 mL).
- Wash the combined organic extracts with saturated brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2cyclopropylethanol.

Click to download full resolution via product page

Caption: Workflow for the synthesis of **2-cyclopropylethanol**.

Purification of 2-Cyclopropylethanol

The crude product from the synthesis can be purified by fractional distillation or silica gel column chromatography.

3.2.1. Fractional Distillation

Given the boiling point of **2-cyclopropylethanol** (137-138 °C), fractional distillation at atmospheric pressure is a suitable method for purification, especially for separating it from lower-boiling solvents and some impurities.

Procedure:

- Set up a fractional distillation apparatus with a Vigreux column.
- Place the crude **2-cyclopropylethanol** in the distillation flask with a few boiling chips.
- · Heat the flask gently.
- Collect the fraction that distills at approximately 137-138 °C.

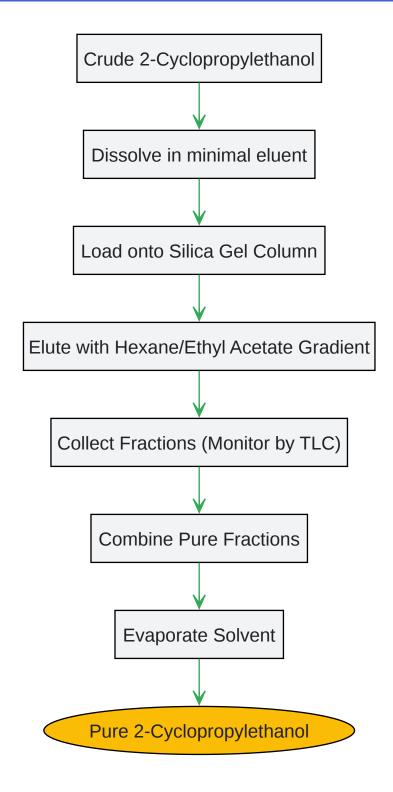
3.2.2. Silica Gel Column Chromatography

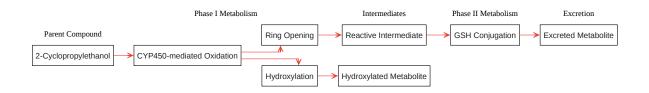
For higher purity, particularly to remove impurities with similar boiling points, silica gel column chromatography is effective.

Materials:

- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Crude 2-cyclopropylethanol

Procedure:


Foundational & Exploratory



- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude 2-cyclopropylethanol in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 90:10 hexane:ethyl acetate mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
- Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain pure **2-cyclopropylethanol**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. agilent.com [agilent.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Cyclopropylethanol | CAS#:2566-44-1 | Chemsrc [chemsrc.com]
- 5. Purification [chem.rochester.edu]
- 6. 2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. US7164047B2 Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]

• To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145733#2-cyclopropylethanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com